1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
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Description
1-(4-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one is a useful research compound. Its molecular formula is C10H6ClF3N2O and its molecular weight is 262.62. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Interaction Studies
- The compound's molecular structure and its interactions have been extensively analyzed. For example, studies on cyclooxygenase-1-selective inhibitors, such as SC-560, which shares structural similarities, highlight the significance of molecular orientation for developing dosage formulations with enhanced bioavailability (S. Long et al., 2009). Similarly, structural characterization of isostructural thiazoles and pyrazoles underscores the importance of molecular geometry in determining physical and chemical properties (B. Kariuki et al., 2021).
Crystallography and Structural Analysis
- Crystal structure analysis provides insights into the compound's interaction potential. The analysis of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, a closely related compound, reveals the orientation of various rings and highlights the role of intramolecular hydrogen bonds in stabilizing the molecule's structure (T. Shahani et al., 2010).
Electrochemical and Photophysical Properties
- Research into the electrochemical and photophysical properties of related compounds, like the synthesis and characterization of a mononuclear Cu(II) complex with a 4-acyl pyrazolone ligand, offers insights into potential applications in electronics and photonics. The study demonstrates the complex's square planar geometry and its implications for electronic devices (K. Nakum & R. Jadeja, 2018).
Molecular Docking and Biological Evaluation
- Molecular docking studies of novel pyrazoline derivatives highlight the potential for anti-inflammatory and antibacterial applications. Such research emphasizes the importance of molecular design in developing new therapeutic agents (P. Ravula et al., 2016).
Fluorescent Properties and Material Science Applications
- The synthesis and evaluation of fluorescent properties of 1,3,5-triaryl-2-pyrazolines, which are related to the compound of interest, shed light on their potential use in material science, particularly in developing new fluorescent materials for various applications (A. Hasan et al., 2011).
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-6-1-3-7(4-2-6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCNIYYTYDWCCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.